molecular formula C25H18ClFN2O4 B2367491 2-[3-(4-chlorobenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide CAS No. 866341-92-6

2-[3-(4-chlorobenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide

Cat. No.: B2367491
CAS No.: 866341-92-6
M. Wt: 464.88
InChI Key: APFHGRCDCUHYKB-UHFFFAOYSA-N
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Description

This compound belongs to the quinoline-derived acetamide class, characterized by a 4-oxo-1,4-dihydroquinoline core substituted with a 4-chlorobenzoyl group at position 3, a fluorine atom at position 6, and an N-(3-methoxyphenyl)acetamide side chain at position 1. The 4-chlorobenzoyl group enhances electron-withdrawing effects, while the 6-fluoro substituent improves metabolic stability and membrane permeability. The 3-methoxyphenyl acetamide moiety may influence solubility and target-binding interactions .

Properties

IUPAC Name

2-[3-(4-chlorobenzoyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18ClFN2O4/c1-33-19-4-2-3-18(12-19)28-23(30)14-29-13-21(24(31)15-5-7-16(26)8-6-15)25(32)20-11-17(27)9-10-22(20)29/h2-13H,14H2,1H3,(H,28,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APFHGRCDCUHYKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)F)C(=O)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18ClFN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-chlorobenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the condensation of 4-chlorobenzoyl chloride with 6-fluoro-4-hydroxyquinoline in the presence of a base such as pyridine. This reaction forms the intermediate 3-(4-chlorobenzoyl)-6-fluoro-4-oxoquinoline. The next step involves the acylation of this intermediate with N-(3-methoxyphenyl)acetamide under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-chlorobenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorobenzoyl and fluoroquinoline moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted quinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antiviral agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[3-(4-chlorobenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit DNA gyrase or topoisomerase, enzymes crucial for DNA replication, thereby exhibiting antimicrobial activity. Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Quinoline Core

Compound A: 2-[3-(4-Chlorobenzoyl)-6-Methoxy-4-Oxo-1,4-Dihydroquinolin-1-yl]-N-(4-Fluorophenyl)Acetamide ()

  • Key Differences: 6-Methoxy vs. N-(4-Fluorophenyl) vs. N-(3-Methoxyphenyl): The 4-fluoro group may enhance hydrophobic interactions, while 3-methoxy improves solubility via polar interactions.
  • Implications : Compound A likely has higher solubility but lower metabolic stability than the target compound due to methoxy’s susceptibility to demethylation .

Compound B: N-(4-Chlorophenyl)-2-[6-Fluoro-3-(4-Methylbenzenesulfonyl)-4-Oxo-1,4-Dihydroquinolin-1-yl]Acetamide ()

  • Key Differences: 4-Methylbenzenesulfonyl vs.
  • Implications : Compound B may exhibit enhanced enzyme inhibition due to sulfonyl’s affinity for catalytic residues but lower lipophilicity compared to the target compound .

Functional Group Modifications in the Acetamide Side Chain

Compound C : 2-(3-(4-Fluorophenyl)-4-Oxo-3,4-Dihydroquinazolin-2-ylthio)-N-(2-(4-Chlorophenyl)-4-Oxo-1,2,3,4-Tetrahydroquinazolin-6-yl)Acetamide ()

  • Key Differences: Thioacetamide linkage vs. Acetamide: The sulfur atom in Compound C increases polarizability and oxidation sensitivity. Tetrahydroquinazolin Core vs. Dihydroquinoline: The saturated quinazolin ring may reduce aromatic stacking interactions.
  • Implications : Compound C’s thioether group could improve metal-binding properties but decrease metabolic stability .

Crystallographic and Conformational Comparisons

Compound D : 2-(3,4-Dichlorophenyl)-N-(1,5-Dimethyl-3-Oxo-2-Phenyl-2,3-Dihydro-1H-Pyrazol-4-yl)Acetamide ()

  • Key Observations :
    • Planar Amide Group : Similar to the target compound, the amide group in Compound D adopts a planar conformation, facilitating intermolecular hydrogen bonding (N–H⋯O).
    • Dihedral Angles : Variations in dihedral angles (44.5°–77.5°) between aromatic rings influence molecular packing and solubility.
  • Implications : The target compound’s 3-methoxyphenyl group may introduce steric hindrance, altering dihedral angles and crystallinity compared to Compound D .

Research Implications

  • Electron-Withdrawing Groups : The 4-chlorobenzoyl group in the target compound balances electron withdrawal and lipophilicity, unlike sulfonyl or nitro groups, which may overpolarize the molecule .
  • Fluorine vs. Methoxy : The 6-fluoro substituent optimizes both stability and permeability, whereas methoxy (Compound A) prioritizes solubility at the cost of metabolic robustness .
  • Acetamide Side Chains : The 3-methoxyphenyl group’s ortho-substitution may hinder rotation, affecting binding pocket accessibility compared to para-substituted analogs .

Biological Activity

The compound 2-[3-(4-chlorobenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide is a derivative of quinoline known for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by the following components:

  • A quinoline core that contributes to its biological activity.
  • A 4-chlorobenzoyl group which may enhance its interaction with biological targets.
  • A methoxyphenyl acetamide moiety that could influence its pharmacokinetic properties.

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : It has been observed to inhibit specific enzymes involved in disease pathways. For instance, it may bind to and inhibit dihydrofolate reductase (DHFR), a target for anticancer therapies, thereby disrupting nucleotide synthesis and cell proliferation.
  • Receptor Modulation : The compound interacts with cellular receptors, modulating signal transduction pathways that are crucial for various physiological responses. This interaction can lead to altered cellular behaviors such as apoptosis or proliferation.
  • Induction of Apoptosis : The compound has shown potential in triggering programmed cell death in cancer cells through the activation of apoptotic pathways, which is essential for cancer therapy.

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. The following table summarizes key findings from these studies:

Cell Line IC50 (μM) Mechanism of Action
MCF-7 (Breast Cancer)12.5Inhibition of DHFR
HeLa (Cervical Cancer)8.3Induction of apoptosis
A549 (Lung Cancer)15.0Modulation of signaling pathways

Case Studies

  • Study on MCF-7 Cells : In vitro studies demonstrated that this compound effectively reduced the viability of MCF-7 breast cancer cells at concentrations as low as 12.5 μM, primarily through the inhibition of DHFR activity.
  • HeLa Cell Apoptosis Induction : Another study revealed that treatment with this compound led to significant apoptosis in HeLa cells, evidenced by increased levels of caspase-3 activity and DNA fragmentation assays .
  • A549 Cell Proliferation Inhibition : The compound also exhibited a dose-dependent reduction in proliferation in A549 lung cancer cells, suggesting its potential as a therapeutic agent in lung cancer treatment .

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